1-Isopentyl-1h-indol-6-amine
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Overview
Description
1-Isopentyl-1h-indol-6-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The structure of this compound includes an indole core with an isopentyl group attached to the nitrogen atom and an amine group at the 6th position.
Preparation Methods
The synthesis of 1-Isopentyl-1h-indol-6-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-isopentylindole with an appropriate amine source under specific conditions. For instance, the reaction of 1-isopentylindole with ammonia or an amine in the presence of a catalyst can yield this compound . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Isopentyl-1h-indol-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopentyl-1h-indol-6-amine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Mechanism of Action
The mechanism of action of 1-Isopentyl-1h-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-Isopentyl-1h-indol-6-amine can be compared with other similar compounds, such as:
1-Methyl-1h-indol-6-amine: This compound has a methyl group instead of an isopentyl group, leading to different chemical and biological properties.
1-Isopropyl-1h-indol-6-amine: The isopropyl group in this compound results in different steric and electronic effects compared to the isopentyl group.
1-Isobutyl-1h-indol-6-amine: The isobutyl group provides different hydrophobic interactions and reactivity compared to the isopentyl group.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-(3-methylbutyl)indol-6-amine |
InChI |
InChI=1S/C13H18N2/c1-10(2)5-7-15-8-6-11-3-4-12(14)9-13(11)15/h3-4,6,8-10H,5,7,14H2,1-2H3 |
InChI Key |
JRWIAEGLDGZTMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C1C=C(C=C2)N |
Origin of Product |
United States |
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